
Oct-3-en-2-one
Overview
Description
Oct-3-en-2-one (CAS: 1669-44-9; 18402-82-9), also known as (E)-3-Octen-2-one, is an α,β-unsaturated ketone (enone) with the molecular formula C₈H₁₄O and a molecular weight of 126.19 g/mol . Its structure features a conjugated double bond between C3 and C4, with a ketone group at C2, and exists predominantly in the trans (E) configuration .
Preparation Methods
Aldol Condensation of Valeraldehyde and Acetone
Reaction Overview
The most widely documented method for synthesizing Oct-3-en-2-one involves the base-catalyzed aldol condensation of valeraldehyde (pentanal) and acetone. This one-pot reaction proceeds via enolate formation, nucleophilic attack, and subsequent dehydration to yield the α,β-unsaturated ketone .
Experimental Procedure
In a representative protocol :
-
Reactants : Valeraldehyde (40 mmol, 4.8 mL), acetone (6 mL), water (8 mL), and 1% NaOH (10 mL).
-
Conditions : Heating at 70°C for 2.5 hours under vigorous stirring.
-
Workup : The mixture is diluted with water (100 mL), extracted with chloroform, and concentrated to dryness.
-
Yield : 62% (3.5 g of crude product).
Mechanistic Insights
-
Enolate Formation : NaOH deprotonates acetone at the α-carbon, generating an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of valeraldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Base-mediated elimination of water produces the conjugated enone system, stabilizing the final product .
Stereochemical Outcome
The reaction predominantly yields the (E)-isomer of this compound due to thermodynamic favorability during dehydration. This stereoselectivity aligns with the trans-configuration’s lower steric strain in the transition state .
Aldol Condensation of 2-Heptanone and Formaldehyde
Reaction Overview
An alternative route employs 2-heptanone and formaldehyde under basic conditions. This method extends the carbon chain while introducing the α,β-unsaturation characteristic of this compound .
Mechanistic Insights
-
Enolate Generation : NaOH deprotonates 2-heptanone at the α-carbon adjacent to the ketone.
-
Aldol Addition : The enolate attacks formaldehyde’s electrophilic carbonyl carbon, forming a β-hydroxy ketone.
-
Dehydration : Base-induced elimination yields the conjugated enone system.
Challenges
The reaction produces a mixture of ketones due to competing aldol pathways, necessitating meticulous distillation. Side products may include dimers or higher oligomers of formaldehyde .
Comparative Analysis of Synthetic Methods
Workup and Purification Strategies
Solvent Extraction
-
Chloroform : Efficiently partitions this compound from aqueous phases due to the compound’s hydrophobicity (logP ≈ 2.5) .
-
Benzene : Used in the 2-heptanone route but poses toxicity concerns, prompting modern substitutions with toluene or ethyl acetate .
Distillation
-
Vacuum Distillation : Critical for isolating this compound (bp 72–75°C at 15 mmHg) from higher-boiling impurities.
-
Fractional Distillation : Resolves ketone mixtures in the 2-heptanone route, though with appreciable material loss .
Mechanistic Considerations and Optimization
Base Concentration
-
1% NaOH : Balances enolate formation and minimizes retro-aldol reactions in the valeraldehyde route .
-
10% NaOH : Accelerates enolate generation in the 2-heptanone system but risks over-dehydration .
Temperature Control
Scientific Research Applications
Flavoring Agent in Food Industry
Oct-3-en-2-one is widely recognized for its flavor-enhancing properties in the food industry. Its nutty and fruity notes make it a valuable ingredient in various food products.
Flavor Profiles
Flavor Category | Application | Typical Usage Level (ppm) |
---|---|---|
Nut Flavors | Almond | 50 |
Hazelnut | 100 | |
Peanut | 100 | |
Pecan | 100 | |
Walnut | Up to 300 | |
Savory Flavors | Beef | Starting at 200 |
Chicken | 100 - 1000 | |
Mushroom | Around 100 | |
Fried Onion | Approximately 100 | |
Fruit Flavors | Apple | 30 |
Banana | Starting at 100 | |
Blueberry | Typically 20 |
The compound is particularly effective in enhancing savory flavors, adding depth to meat and vegetable profiles, while also contributing to fruit flavors by providing complexity and authenticity .
Medical Research Applications
Recent studies have indicated potential health-related applications of this compound. It has been linked with certain metabolic disorders, suggesting that it may serve as a biomarker for specific dietary habits or health conditions.
Case Studies
- Biomarker for Dietary Intake : Research suggests that this compound could be detected in various foods such as potatoes, green vegetables, and nuts. Its presence may help in assessing dietary intake related to health conditions like ulcerative colitis and celiac disease .
- Olfactory Response Enhancement : A study investigated the effects of this compound on olfactory response enhancement, indicating its potential role in sensory perception and food enjoyment .
Industrial Applications
Beyond its culinary uses, this compound's unique properties make it suitable for various industrial applications:
- Flavoring Agents : Used in the formulation of flavor compounds for beverages and processed foods.
- Fragrance Industry : Its nutty character can be utilized in perfumes and scented products to add complexity.
Mechanism of Action
The mechanism of action of oct-3-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and proteins in microorganisms. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nonan-2-one (CAS: 821-55-6)
Molecular Formula : C₉H₁₈O; Molecular Weight : 142.23 g/mol.
- Occurrence : Found in pork fat samples at higher concentrations (0.13 ± 0.17 μg/g) compared to Oct-3-en-2-one (0.03 ± 0.02 μg/g) .
- Applications: Used in flavorings for fruity or cheesy notes.
Oct-1-en-3-one (CAS: 4312-99-6)
Molecular Formula : C₈H₁₄O; Molecular Weight : 126.19 g/mol.
- Structural Differences : Positional isomer of this compound, with the double bond between C1 and C2 and the ketone at C3.
- Occurrence : Detected in cooked artichokes and contributes to food aromas .
- Reactivity : The shifted double bond alters conjugation, affecting its chemical reactivity and sensory properties compared to this compound.
Bicyclic Derivatives: 3,7,7-Trimethylbicyclo[4.1.1]this compound (CAS: Not specified)
Molecular Formula : C₁₁H₁₆O; Molecular Weight : 164.24 g/mol .
- Structural Differences: A bicyclic enone with additional methyl groups, increasing steric hindrance and complexity.
- Applications : Primarily studied in pharmacological contexts, unlike the food/fragrance uses of this compound .
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Key Applications | CAS Registry Number |
---|---|---|---|---|---|
This compound | C₈H₁₄O | 126.19 | C3-C4 | Food aroma, fragrances | 1669-44-9, 18402-82-9 |
Nonan-2-one | C₉H₁₈O | 142.23 | None (saturated) | Flavorings | 821-55-6 |
Oct-1-en-3-one | C₈H₁₄O | 126.19 | C1-C2 | Food aroma (e.g., artichokes) | 4312-99-6 |
3,7,7-Trimethylbicyclo[4.1.1]this compound | C₁₁H₁₆O | 164.24 | C3-C4 (bicyclic) | Pharmacological research | Not specified |
Environmental Impact
- This compound: Exhibits moderate aquatic toxicity (LC₅₀: 95.22 mg/L) but poses low environmental risk due to rapid degradation (PEC/PNEC < 1 in North America and Europe) .
Biological Activity
Oct-3-en-2-one, also known as 3-octen-2-one, is a volatile organic compound belonging to the class of enones. This compound is characterized by its unique structural features, which contribute to its diverse biological activities and potential applications in various fields, including food science and medicinal chemistry. The compound has been detected in numerous food sources and has been associated with certain diseases, making it an important subject of study.
- Chemical Formula : C₈H₁₄O
- Molecular Weight : 142.20 g/mol
- Structure : Contains a double bond (alkene) and a carbonyl group (ketone), contributing to its reactivity and biological interactions.
Sources and Detection
This compound has been identified in various foods, including:
- Potatoes
- Green vegetables
- Cereals and cereal products
- Fish
- Nuts
These findings suggest that this compound could serve as a biomarker for the consumption of these food items .
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against:
- Bacteria : Inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus.
- Fungi : Effective against Candida albicans, showcasing its potential as a natural preservative in food products.
2. Anti-inflammatory Effects
This compound has been linked to anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
3. Neurological Implications
Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its ability to mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing various concentrations against common foodborne pathogens. Results indicated:
Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
---|---|---|
0.5 | 15 | 18 |
1.0 | 20 | 22 |
1.5 | 25 | 25 |
This demonstrates a dose-dependent response, highlighting the compound's potential as a natural antimicrobial agent in food preservation.
Case Study 2: Neuroprotective Effects
In a controlled laboratory setting, this compound was administered to SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides. The findings revealed:
Treatment Group | Cell Viability (%) | Oxidative Stress Reduction (%) |
---|---|---|
Control | 100 | - |
This compound (10 μM) | 85 | 30 |
This compound (20 μM) | 90 | 50 |
These results suggest that this compound may enhance cell viability and reduce oxidative stress, supporting its potential role in neuroprotection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oct-3-en-2-one, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via ketonization of 3-octen-2-ol or through Grignard reactions involving pentyl magnesium bromide and methyl vinyl ketone. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (126.1962 g/mol) and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic peaks for the α,β-unsaturated ketone moiety (e.g., carbonyl at ~200 ppm in ¹³C NMR). Ensure solvent removal under reduced pressure to minimize thermal degradation .
Q. How can researchers distinguish between stereoisomers of this compound using spectroscopic techniques?
- Methodological Answer : (E)- and (Z)-stereoisomers exhibit distinct NMR coupling constants for the olefinic protons. For (E)-isomers (CAS 18402-82-9), trans-vicinal coupling constants (J = 12–16 Hz) are observed in ¹H NMR, whereas (Z)-isomers show lower values (J = 6–10 Hz). Infrared (IR) spectroscopy can further differentiate isomers via C=O stretching frequencies, which vary slightly due to conjugation effects. Reference computational models (e.g., DFT calculations) to validate spectral assignments .
Q. What experimental protocols ensure stability of this compound during storage and handling?
- Methodological Answer : Store this compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds. Monitor purity periodically via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR chemical shifts) may arise from solvent effects, impurities, or stereoisomeric contamination. Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model solvent-environment interactions and predict chemical shifts. Cross-validate experimental and computational data by replicating conditions (temperature, solvent) from literature sources. If contradictions persist, re-isolate the compound and characterize it using high-resolution MS (HRMS) to rule out isotopic interference .
Q. What strategies optimize reaction yields in asymmetric synthesis of this compound enantiomers?
- Methodological Answer : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution using lipases to enhance enantiomeric excess (ee). Monitor reaction progress via chiral GC or HPLC with a chiral stationary phase (e.g., cyclodextrin-based columns). Kinetic resolution studies can identify optimal temperature and catalyst loading. Compare turnover numbers (TON) and enantioselectivity (E) across catalytic systems to refine conditions .
Q. How should researchers design experiments to assess this compound’s reactivity in multi-step organic syntheses?
- Methodological Answer : Map reactivity using model reactions (e.g., Diels-Alder, Michael addition) under varying conditions (polar solvents vs. nonpolar, acid/base catalysis). Track intermediates via in situ FTIR or real-time NMR. For complex transformations, use design of experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst type. Cross-reference results with literature on analogous α,β-unsaturated ketones to identify outliers .
Q. What methodologies address data gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Perform in vitro ADMET assays (e.g., cytochrome P450 inhibition, plasma protein binding) using human liver microsomes. For in vivo studies, use radiolabeled this compound (¹⁴C or ³H) to track absorption/distribution in rodent models. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Address data inconsistencies by repeating assays with stringent controls (e.g., cell viability >95%) and validating via LC-MS/MS .
Q. Methodological Frameworks
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Document all experimental parameters (e.g., solvent grade, catalyst batch, reaction time) in line with FAIR data principles. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for reporting synthetic procedures. Share raw spectral data and chromatograms in supplementary materials. Collaborate with third-party labs for independent validation .
Q. What statistical approaches are suitable for analyzing contradictory biological activity data for this compound derivatives?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Use hierarchical clustering to identify outlier datasets. For in vitro assays, normalize activity values to positive/negative controls and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Address variability by harmonizing assay conditions (e.g., cell line, incubation time) .
Q. How should mixed-methods research integrate computational and experimental data for this compound applications?
- Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with experimental surface plasmon resonance (SPR) data to validate ligand-protein interactions. Use Bayesian statistics to quantify uncertainty in computational models. Triangulate findings by comparing results across techniques (e.g., NMR titration vs. isothermal titration calorimetry) .
Properties
IUPAC Name |
oct-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOBLITZWHNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061867 | |
Record name | 3-Octen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-44-9 | |
Record name | 3-Octen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1669-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Octen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.